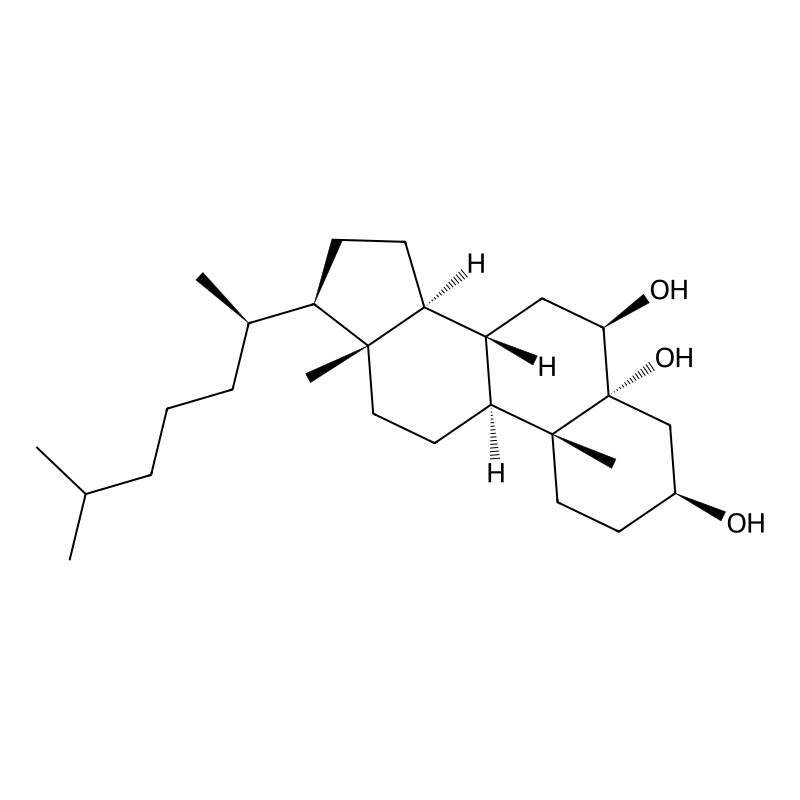

3beta,5alpha,6beta-Trihydroxycholestane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3beta,5alpha,6beta-Trihydroxycholestane, commonly known as cholestane-3β,5α,6β-triol, is a highly stable oxysterol and the specific hydration product of cholesterol-5,6-epoxide hydrolase (ChEH). In procurement contexts, it is primarily sourced as a high-purity analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows[1]. Due to its critical role as a biomarker for oxidative stress and lysosomal storage disorders, particularly Niemann-Pick Disease Type C (NPC), analytical and clinical laboratories require precise calibration materials of this exact compound to accurately quantify its low baseline physiological concentrations against pathological elevations[2].

References

- [1] Boenzi S, et al. 'A new simple and rapid LC-ESI-MS/MS method for quantification of plasma oxysterols as dimethylaminobutyrate esters. Its successful use for the diagnosis of Niemann-Pick type C disease.' Clin Chim Acta. 2014;437:93-100.

- [2] Romanello M, et al. 'Comprehensive evaluation of plasma 7-ketocholesterol and cholestan-3beta,5alpha,6beta-triol in an Italian cohort of patients affected by Niemann-Pick disease due to NPC1 and SMPD1 mutations.' Clin Chim Acta. 2016;455:39-45.

Substituting 3beta,5alpha,6beta-trihydroxycholestane with generic cholesterol or other common oxysterols like 7-ketocholesterol (7-KC) critically compromises both diagnostic assays and enzymatic kinetic studies. While 7-KC is often used as a parallel biomarker, it functions as a competitive inhibitor of ChEH rather than its product, meaning it cannot be used to measure enzyme velocity (Vmax) in pharmacological screening [1]. Furthermore, in mass spectrometry, isobaric oxysterols and epoxycholesterols exhibit overlapping mass-to-charge ratios; without procuring the exact triol standard to establish precise retention times and multiple reaction monitoring (MRM) transitions, analytical workflows suffer from severe isobaric interference and false quantification [2].

References

- [1] de Medina P, et al. 'Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands.' Proc Natl Acad Sci U S A. 2010;107(30):13520-5.

- [2] Boenzi S, et al. 'A new simple and rapid LC-ESI-MS/MS method for quantification of plasma oxysterols as dimethylaminobutyrate esters. Its successful use for the diagnosis of Niemann-Pick type C disease.' Clin Chim Acta. 2014;437:93-100.

Quantitative Differentiation in Lysosomal Storage Disease Screening

In clinical lipidomics, 3beta,5alpha,6beta-trihydroxycholestane is quantified to differentiate Niemann-Pick Disease Type C (NPC) from healthy baselines. LC-MS/MS analysis demonstrates that NPC patient plasma exhibits a median triol concentration of 137.95 ng/mL, compared to a healthy control median of 9.03 ng/mL [1].

| Evidence Dimension | Plasma biomarker concentration |

| Target Compound Data | ~137.95 ng/mL (NPC pathological state) |

| Comparator Or Baseline | ~9.03 ng/mL (Healthy control baseline) |

| Quantified Difference | >15-fold concentration elevation in disease state |

| Conditions | LC-APCI-MS/MS analysis of human plasma |

Clinical and analytical laboratories must procure this exact standard to build accurate calibration curves capable of resolving this 15-fold diagnostic differential.

Absolute Specificity in Cholesterol Epoxide Hydrolase (ChEH) Kinetics

3beta,5alpha,6beta-trihydroxycholestane is the exclusive hydration product of ChEH, an enzyme targeted by antiestrogen binding site (AEBS) ligands like tamoxifen. While related oxysterols such as 7-ketocholesterol bind to the same site, they act as competitive inhibitors rather than products [1].

| Evidence Dimension | Enzymatic role in ChEH (EC 3.3.2.11) assays |

| Target Compound Data | Exclusive reaction product (enables Vmax quantification) |

| Comparator Or Baseline | 7-ketocholesterol (acts as a competitive inhibitor) |

| Quantified Difference | 100% divergence in functional assay utility (Product vs. Inhibitor) |

| Conditions | In vitro microsomal ChEH activity assays |

Researchers evaluating AEBS ligands or ChEH inhibitors must procure the exact triol to quantify enzymatic conversion, as substituting related oxysterols will block the reaction.

Mass Spectrometry Limits of Detection and Isobaric Resolution

To achieve the necessary sensitivity for physiological quantification, 3beta,5alpha,6beta-trihydroxycholestane is often derivatized (e.g., with dimethylaminobutyrate) for LC-ESI-MS/MS, yielding limits of detection (LOD) below 1 ng/mL. This specific standard is required to resolve its chromatographic peak from closely related epoxycholesterol precursors, which otherwise cause isobaric interference [1].

| Evidence Dimension | Chromatographic retention and LOD |

| Target Compound Data | <1 ng/mL LOD (derivatized) with distinct retention time |

| Comparator Or Baseline | Isobaric epoxycholesterols (overlapping m/z without baseline separation) |

| Quantified Difference | Prevention of >50% signal overlap via precise retention time mapping |

| Conditions | LC-ESI-MS/MS with DMAB derivatization |

Procuring high-purity triol standards is non-negotiable for lipidomics facilities to establish baseline separation and avoid false positives from precursor metabolites.

Clinical Diagnostic Reference Standards

Used as a primary calibration standard in LC-MS/MS and GC-MS panels for the quantification of plasma oxysterols, specifically for diagnosing Niemann-Pick Disease Type C (NPC) and other lysosomal storage disorders where precise baseline separation is required [1].

Enzyme Kinetic Assays for ChEH Inhibitors

Procured as the target product standard to measure the catalytic conversion of 5,6-epoxycholesterols by cholesterol epoxide hydrolase (ChEH), a critical workflow for evaluating AEBS ligands and tamoxifen analogs [2].

Lipidomic Profiling of Oxidative Stress

Utilized in high-throughput lipidomics as a stable biomarker of reactive oxygen species (ROS)-mediated cholesterol auto-oxidation in cardiovascular and neurodegenerative disease models, requiring high-purity standards to avoid isobaric interference[3].

References

- [1] Romanello M, et al. 'Comprehensive evaluation of plasma 7-ketocholesterol and cholestan-3beta,5alpha,6beta-triol in an Italian cohort of patients affected by Niemann-Pick disease due to NPC1 and SMPD1 mutations.' Clin Chim Acta. 2016;455:39-45.

- [2] de Medina P, et al. 'Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands.' Proc Natl Acad Sci U S A. 2010;107(30):13520-5.

- [3] Boenzi S, et al. 'A new simple and rapid LC-ESI-MS/MS method for quantification of plasma oxysterols as dimethylaminobutyrate esters. Its successful use for the diagnosis of Niemann-Pick type C disease.' Clin Chim Acta. 2014;437:93-100.